molecular formula C11H15ClN2O2 B2854785 ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate CAS No. 1856046-17-7

ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate

Cat. No.: B2854785
CAS No.: 1856046-17-7
M. Wt: 242.7
InChI Key: XMHXDRQJCOHUDB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the fourth position, a cyclopentyl group at the first position, and an ethyl ester group at the fifth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with cyclopentanone under acidic conditions, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions usually require refluxing the mixture for several hours to ensure complete cyclization and esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide[][3].

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) for ester reduction.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid for pyrazole ring oxidation.

Major Products Formed

Scientific Research Applications

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate
  • Ethyl 4-chloro-1-cyclohexyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 4-chloro-1-cyclopentyl-1H-pyrazole-5-carboxylate is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

ethyl 4-chloro-2-cyclopentylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-2-16-11(15)10-9(12)7-13-14(10)8-5-3-4-6-8/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXDRQJCOHUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C2CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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